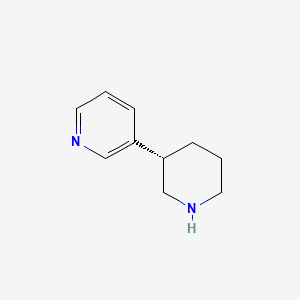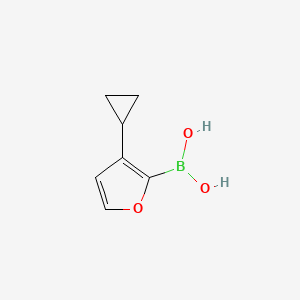
(3-Cyclopropylfuran-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropylfuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a furan ring substituted with a cyclopropyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylfuran-2-yl)boronic acid typically involves the borylation of a suitable furan derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Cyclopropylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropylfuran-2-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Cyclopropylfuran-2-yl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological systems, boronic acids can interact with enzymes and other proteins, inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a furan ring.
(3-Thienyl)boronic Acid: Similar to (3-Cyclopropylfuran-2-yl)boronic acid but with a thiophene ring.
(3-Pyridyl)boronic Acid: Contains a pyridine ring instead of a furan ring.
Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable tool in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H9BO3 |
|---|---|
Molekulargewicht |
151.96 g/mol |
IUPAC-Name |
(3-cyclopropylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChI-Schlüssel |
GJSSTKIYBGWOBM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CO1)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



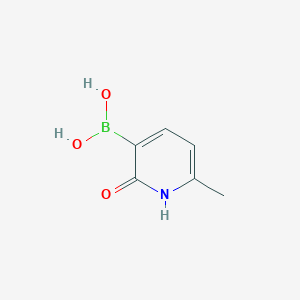

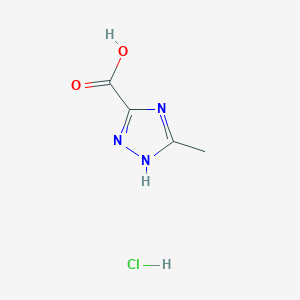
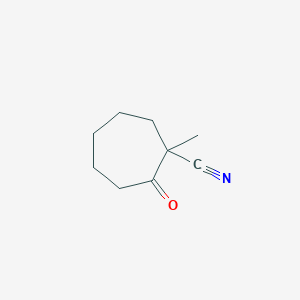
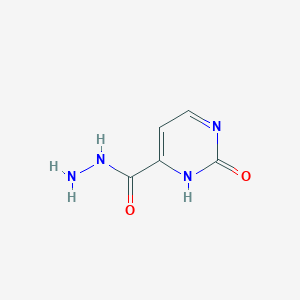

![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11920045.png)
![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)
![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)
![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)

![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)
